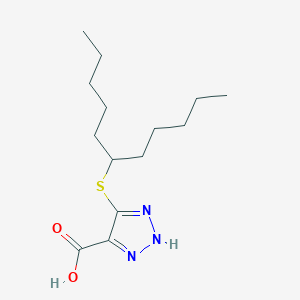
4-Carboxy-5-(1-pentyl)hexylsulfanyl-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carboxy-5-(1-Pentyl)Hexylsulfanyl-1,2,3-Triazole is an organic compound belonging to the class of aryl thioethers. These compounds contain a thioether group substituted by an aryl group. The compound has a molecular formula of C14H25N3O2S and a molecular weight of 299.43 g/mol
Preparation Methods
The synthesis of 4-Carboxy-5-(1-Pentyl)Hexylsulfanyl-1,2,3-Triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.
Carboxylation: The carboxyl group can be introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Carboxy-5-(1-Pentyl)Hexylsulfanyl-1,2,3-Triazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
4-Carboxy-5-(1-Pentyl)Hexylsulfanyl-1,2,3-Triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-Carboxy-5-(1-Pentyl)Hexylsulfanyl-1,2,3-Triazole involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 4-Carboxy-5-(1-Pentyl)Hexylsulfanyl-1,2,3-Triazole include other aryl thioethers and triazole derivatives. Some examples are:
4-Carboxy-5-(1-Hexyl)Hexylsulfanyl-1,2,3-Triazole: Similar structure but with a different alkyl chain length.
4-Carboxy-5-(1-Pentyl)Hexylsulfanyl-1,2,3-Oxazole: Similar structure but with an oxazole ring instead of a triazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
190080-32-1 |
|---|---|
Molecular Formula |
C14H25N3O2S |
Molecular Weight |
299.43 g/mol |
IUPAC Name |
5-undecan-6-ylsulfanyl-2H-triazole-4-carboxylic acid |
InChI |
InChI=1S/C14H25N3O2S/c1-3-5-7-9-11(10-8-6-4-2)20-13-12(14(18)19)15-17-16-13/h11H,3-10H2,1-2H3,(H,18,19)(H,15,16,17) |
InChI Key |
GROSWUGUHPUYIU-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCCCC)SC1=NNN=C1C(=O)O |
Canonical SMILES |
CCCCCC(CCCCC)SC1=NNN=C1C(=O)O |
Synonyms |
4-carboxy-5-(1-pentyl)hexylsulfanyl-1,2,3-triazole 4-CPHST |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


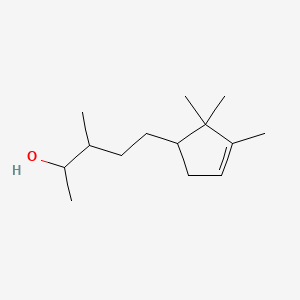

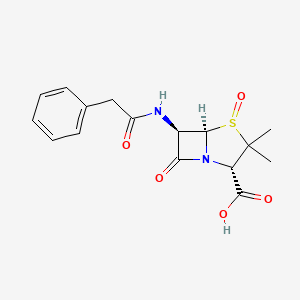
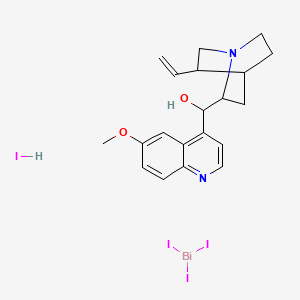
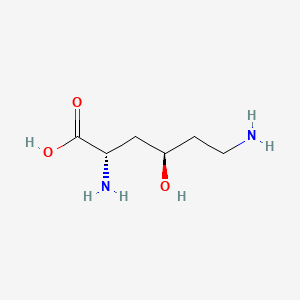
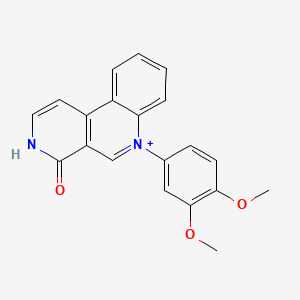
![7-[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid](/img/structure/B1206734.png)
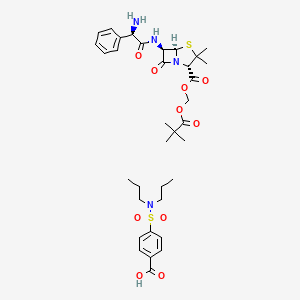
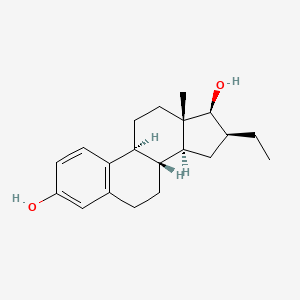
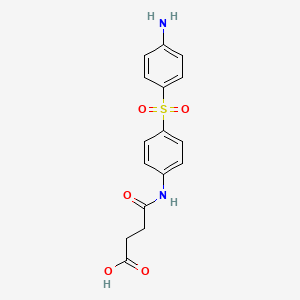
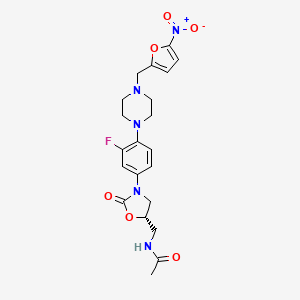
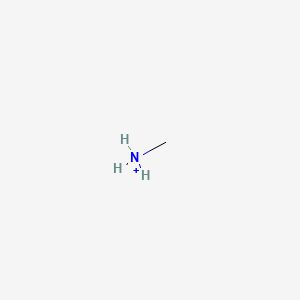
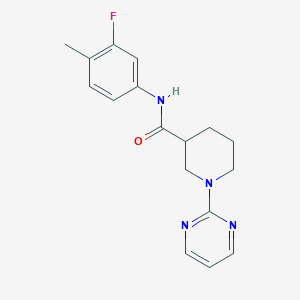
![N'-[2-(cyclopentylamino)-2-oxo-1-pyridin-4-ylethyl]-N'-(3-fluorophenyl)-N-(3-pyridinyl)butanediamide](/img/structure/B1206747.png)
